molecular formula C9H7ClN2O B1368586 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile CAS No. 890100-74-0

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Cat. No. B1368586
CAS RN: 890100-74-0
M. Wt: 194.62 g/mol
InChI Key: JLVICPHSNYPCOT-UHFFFAOYSA-N
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Description

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile (CPCBON) is a synthetic compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, physiology, and medicinal chemistry. CPCBON is a versatile compound that can be used to synthesize a variety of compounds, as well as to study the mechanism of action of drugs and other compounds. In

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Reaction with Secondary Aliphatic Amines: The acylation of 4-aryl-2-cyanomethylthiazoles with α-chloroacetyl chloride leads to the formation of 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles and 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles. This reaction highlights the compound's utility in synthesizing complex organic structures (Volovenko, Volovnenko, & Tverdokhlebov, 2001).

2. Antimicrobial Applications

  • Synthesis of Antimicrobial Compounds: A study focused on the conversion of 2-chlorosalicylaldehyde into oxime and then into 5-chloro-2-hydroxy-benzonitrile, a key starting material for synthesizing compounds with potential antibacterial and antifungal activity (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

3. Material Science and Catalysis

  • Formation of Tricarbonylrhenium Complexes: The study involves synthesizing new pyridyltriazole ligands with a 4-substituted phenyl arm. These ligands form tricarbonylrhenium complexes, which are characterized for their structural and electronic properties, relevant in material science and catalysis (Wolff et al., 2013).

4. Synthesis of Novel Organic Compounds

  • Catalytic Asymmetric Conjugate Addition: The compound, as a Michael acceptor, reacts with isocyanoacetate esters to yield functionalized imines, demonstrating its role in facilitating organic synthesis (Del Fiandra, Moccia, Cerulli, & Adamo, 2016).

5. Chemical Synthesis and Structural Analysis

6. Analytical Chemistry

  • Vapour Phase Chemistry and Cyanation: The compound's utility in vapor-phase chemistry and its role in cyanation processes is explored, providing insights into its applications in analytical chemistry (Nierop & Louw, 2010).

properties

IUPAC Name

4-(2-chloropyridin-3-yl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-9-7(3-2-6-12-9)8(13)4-1-5-11/h2-3,6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVICPHSNYPCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641804
Record name 4-(2-Chloropyridin-3-yl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890100-74-0
Record name 2-Chloro-γ-oxo-3-pyridinebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloropyridin-3-yl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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